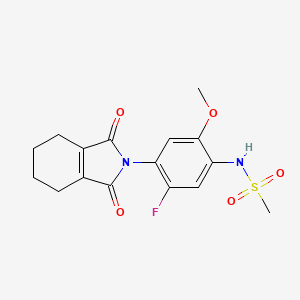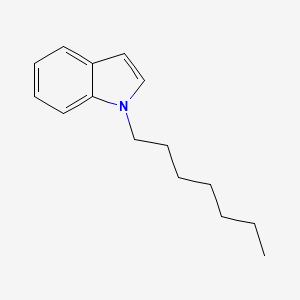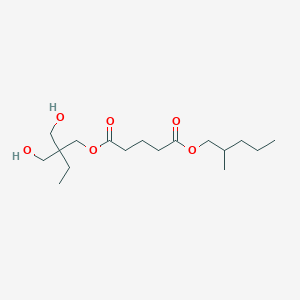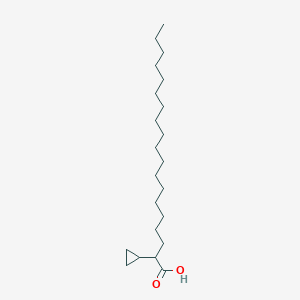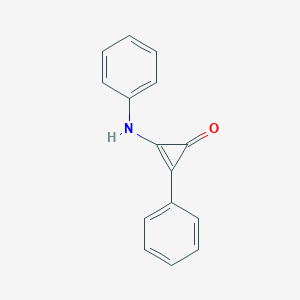
2-Anilino-3-phenylcycloprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is an organic compound with the chemical formula
- The compound’s aromatic nature arises from the presence of the aniline and phenyl moieties, which contribute to its reactivity and unique properties.
2-Anilino-3-phenylcycloprop-2-en-1-one: C9H6O
. Its structure consists of a cyclopropene ring (a three-membered carbon ring) conjugated with an aniline group and a phenyl group.Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of aniline with phenylacetylene in the presence of a base (such as potassium hydroxide) to form the cyclopropene ring .
Reaction Conditions: The reaction typically occurs at elevated temperatures and under an inert atmosphere.
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for various applications.
Chemical Reactions Analysis
Reactivity: 2-Anilino-3-phenylcycloprop-2-en-1-one undergoes various reactions due to its conjugated system.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions but often involve modifications of the cyclopropene or aniline moieties.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity and its role in cyclopropene chemistry.
Biology and Medicine: Investigations explore potential biological activities, such as enzyme inhibition or receptor binding.
Industry: Although not widely used industrially, it may find applications in materials science or drug discovery.
Mechanism of Action
- The exact mechanism of action for 2-Anilino-3-phenylcycloprop-2-en-1-one depends on its specific interactions with biological targets.
- It could act as an enzyme inhibitor, modulate signaling pathways, or affect cellular processes.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: 2-Anilino-3-phenylcycloprop-2-en-1-one’s unique combination of a cyclopropene ring and aniline group sets it apart from other compounds.
Remember that while this compound has intriguing properties, its practical applications are still being explored
Properties
CAS No. |
137124-25-5 |
|---|---|
Molecular Formula |
C15H11NO |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-anilino-3-phenylcycloprop-2-en-1-one |
InChI |
InChI=1S/C15H11NO/c17-15-13(11-7-3-1-4-8-11)14(15)16-12-9-5-2-6-10-12/h1-10,16H |
InChI Key |
QWXVJPZARGAKEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C2=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


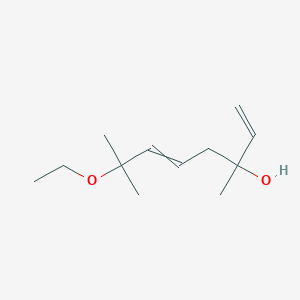
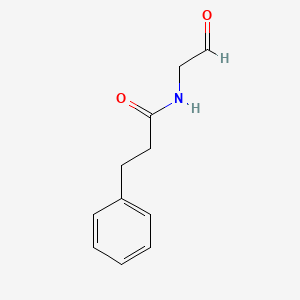
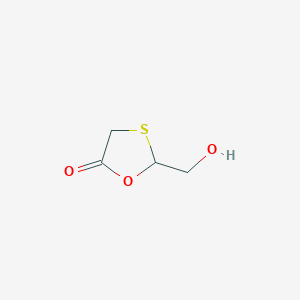
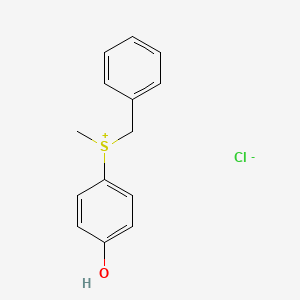
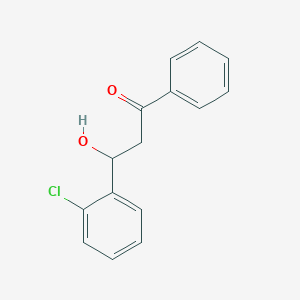
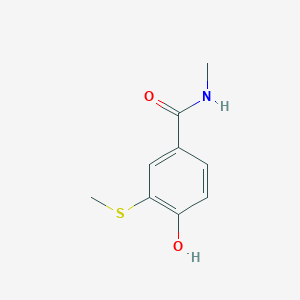
![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)
![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)
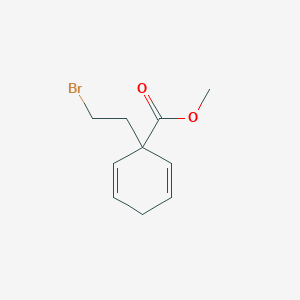
![3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B14276459.png)
